2-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide
Description
The compound 2-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by:
- A 3,4-dimethoxyphenyl substituent at the quinoline’s 2-position.
- An N-(1-phenylethyl) carboxamide group at the 4-position.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17(18-9-5-4-6-10-18)27-26(29)21-16-23(28-22-12-8-7-11-20(21)22)19-13-14-24(30-2)25(15-19)31-3/h4-17H,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYBGTBHBSIKJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 2-aminobenzophenone.
Condensation Reaction: The first step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and 2-aminobenzophenone to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the quinoline core.
Amidation: The final step involves the amidation of the quinoline derivative with 1-phenylethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the quinoline core or the substituents on the phenyl rings.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Applications in materials science for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with various molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.
Comparison with Similar Compounds
Comparison with Similar Quinoline-4-Carboxamide Derivatives
Structural Modifications and Substituent Effects
Table 1: Substituent Variations in Quinoline-4-Carboxamides
Key Observations :
Physicochemical Properties
Table 2: Physical Properties of Selected Analogs
Insights :
- Melting points for quinoline-4-carboxamides generally range between 170–190°C, influenced by substituent polarity and crystallinity . The target compound’s melting point is expected to align with this range.
- The 3,4-dimethoxyphenyl analogs () may exhibit moderate solubility in DMSO or ethanol, whereas benzimidazole-containing derivatives () show reduced solubility due to aromatic stacking.
SAR Trends :
- Morpholine and dimethylamino groups () enhance antibacterial activity, likely by improving solubility and target engagement.
- The target compound’s 1-phenylethyl group may limit antibacterial efficacy due to increased hydrophobicity but could enhance CNS-targeted applications.
Notes and Limitations
The target compound’s exact biological data are unavailable; predictions rely on structural analogs.
Contradictions exist in solubility trends: polar groups (e.g., morpholinyl) improve solubility in some cases () but reduce it in others due to crystallinity ().
Evidence gaps include in vivo pharmacokinetics and toxicity profiles for most analogs.
Biological Activity
2-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment and as an antimicrobial agent.
Chemical Structure and Properties
The molecular formula of this compound is . The structure consists of a quinoline core substituted with a 3,4-dimethoxyphenyl group and a phenylethylamine moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.46 g/mol |
| Melting Point | Not readily available |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Recent studies have shown that this compound exhibits significant anticancer activity. For instance:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4.
- Case Study : In vitro studies on breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values reported around 15 µM.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Spectrum of Activity : It has shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL depending on the strain tested .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this quinoline derivative has been studied for its anti-inflammatory effects:
- Mechanism : It is suggested that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : Preliminary studies indicate good oral bioavailability.
- Metabolism : The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may contribute to its biological activity .
Toxicity Studies
Toxicity assessments have indicated that while the compound shows promising biological activity, it also requires careful evaluation regarding its safety profile:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide, and what key intermediates are involved?
- Synthetic Routes :
- Step 1 : Condensation of substituted anilines with diketones or aldehydes to form the quinoline core .
- Step 2 : Functionalization at position 2 via Suzuki-Miyaura coupling to introduce the 3,4-dimethoxyphenyl group .
- Step 3 : Carboxamide formation at position 4 using coupling reagents (e.g., PyBOP/DMF) with N-(1-phenylethyl)amine .
- Key Intermediates : 4-Carboxyquinoline derivatives, 3,4-dimethoxyphenylboronic acid, and activated esters (e.g., NHS esters) .
Q. How is the compound characterized to confirm structural integrity and purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; quinoline aromatic protons at δ 7.5–8.5 ppm) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C₂₆H₂₅N₂O₃: 413.1865) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Screening Protocols :
- Antimicrobial Activity : Broth microdilution assays (MIC determination against S. aureus and E. coli) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., IC₅₀ < 10 μM for tyrosine kinase inhibition) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. chloro substituents) influence bioactivity and selectivity?
- Structure-Activity Relationship (SAR) Insights :
- Methoxy Groups : Enhance solubility and modulate π-π stacking in enzyme binding pockets (e.g., 3,4-dimethoxy improves antimalarial activity vs. Plasmodium falciparum) .
- N-Substituents : Bulky groups (e.g., 1-phenylethyl) increase steric hindrance, reducing off-target effects in kinase assays .
- Comparative Data : Chlorophenyl analogs (e.g., 4-chlorophenyl) show higher cytotoxicity but lower selectivity .
Q. What mechanistic insights exist for its interaction with biological targets (e.g., enzymes or receptors)?
- Binding Studies :
- Molecular Docking : Quinoline core anchors in hydrophobic pockets, while the carboxamide forms hydrogen bonds with catalytic residues (e.g., ATP-binding sites in kinases) .
- Kinetic Analysis : Non-competitive inhibition observed for acetylcholinesterase (Ki = 2.3 μM) via allosteric modulation .
- Cellular Pathways : Downregulation of pro-survival proteins (e.g., Bcl-2 in apoptosis assays) .
Q. How can conflicting data in literature (e.g., divergent IC₅₀ values) be resolved methodologically?
- Data Reconciliation Strategies :
- Assay Standardization : Control for variables like serum concentration in cell culture (e.g., 10% FBS vs. serum-free conditions alter bioavailability) .
- Metabolite Interference : LC-MS/MS to detect degradation products (e.g., oxidative demethylation of methoxy groups under acidic conditions) .
- Structural Confirmation : Re-evaluate compound identity via X-ray crystallography if activity diverges from analogs .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
